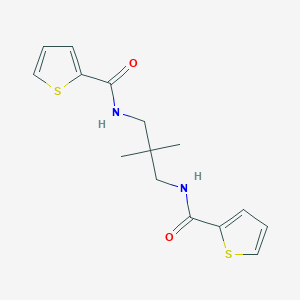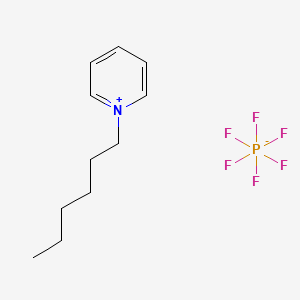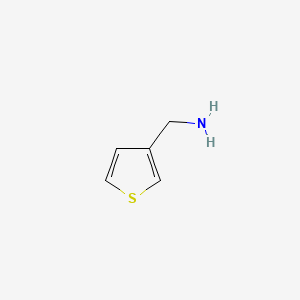
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE): is an organic compound characterized by the presence of two thiophene carboxamide groups attached to a 2,2-dimethyl-1,3-propanediyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of N,N’-(2,2-dimethyl-1,3-propanediyl)di(2-thiophenemethylamine).
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules such as proteins or nucleic acids, potentially inhibiting their function. The carboxamide groups may also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide)
- Neopentyl glycol diheptanoate
- 2,2-Dimethyl-1,3-propanediol
Comparison: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to similar compounds like N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide) that contain furan rings. The thiophene rings can enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H18N2O2S2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[2,2-dimethyl-3-(thiophene-2-carbonylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
RZWYCKPJCCIETA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
SMILES canonique |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)

![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)







